molecular formula C11H11N5S B3168588 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 931302-38-4

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3168588
CAS No.: 931302-38-4
M. Wt: 245.31 g/mol
InChI Key: VZALEWJNMKUIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (Molecular Formula: C11H11N5S) is a synthetic hybrid compound incorporating a 1,2,4-triazine-thiol core linked to a 1H-indol-3-yl moiety, designed for advanced medicinal chemistry and drug discovery research. This structure is part of a significant class of triazole and triazine derivatives known for their wide range of pharmacological activities. The 1,2,4-triazole scaffold, a key feature of this molecule, is recognized as a privileged structure in medicinal chemistry and is found in numerous commercially active drugs, including antifungal agents (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole), and antidepressants (e.g., trazodone) . The primary research applications of this compound are anticipated in the areas of infectious disease and oncology, based on the established bioactivities of its structural components. The indole-triazole hybrid structure is of particular interest for developing new antifungal agents , as triazoles potently inhibit the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis . Furthermore, the molecular framework is suitable for exploring Dimroth Rearrangement reactions, a valuable medicinal chemistry tool for synthesizing diverse biologically active heterocycles like 4-aminopyrimidines and 4-anilinoquinazolines, which are found in various kinase and EGFR inhibitors . Researchers can utilize this compound as a versatile building block for the synthesis of novel derivatives or as a core scaffold in structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates with improved efficacy and selectivity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-amino-2-(1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZALEWJNMKUIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or thiol groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for anticancer, antiviral, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The indole and triazine rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways . This interaction can lead to various therapeutic effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Table 1: Comparison of Key Derivatives

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 1H-Indol-3-yl C₁₁H₁₁N₅S 245.3 Potential biological activity
4-Amino-6-(5-methylfuran-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 5-Methylfuran-2-yl C₈H₁₀N₄OS 210.26 Reduced aromaticity; lower molecular weight
4-Amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 2-Methylindole C₁₂H₁₃N₅S 259.33 Enhanced steric bulk; possible improved binding affinity
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Nitrophenyl C₉H₉N₅O₂S 251.27 Electron-withdrawing nitro group; higher reactivity
4-Amino-6-(6-methylpyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol 6-Methylpyridin-2-yl C₉H₁₁N₅S 221.29 Pyridine substituent; altered electronic properties

Key Differences and Implications

The 4-nitrophenyl derivative exhibits higher electrophilicity due to the nitro group, making it more reactive in nucleophilic substitution reactions compared to the indole variant .

Biological Activity :

  • Indole-containing analogs (e.g., target compound and 2-methylindole derivative) are hypothesized to interact with biological targets such as kinases or receptors, given the prevalence of indole motifs in drug design .
  • Pyridine-based derivatives (e.g., 6-methylpyridin-2-yl) may exhibit distinct binding modes due to the nitrogen atom’s lone pair, enabling coordination with metal ions .

Synthetic Accessibility: The target compound and its methylindole analog can be synthesized via Hantzsch-type reactions or Dimroth rearrangements, as demonstrated for related triazines .

Biological Activity

4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by the presence of both indole and triazine moieties. This compound has garnered interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows for interactions with various biological targets, which may lead to significant therapeutic effects.

  • Molecular Formula : C₁₁H₁₁N₅S
  • Molar Mass : 245.3 g/mol
  • CAS Number : 931302-38-4

Synthesis

The synthesis typically involves the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with α, β-unsaturated ketones in the presence of glacial acetic acid. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM)
Compound AA431< 10
Compound BMCF7< 15
Compound CHT29< 12

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antiviral and Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antiviral and antimicrobial activities. Preliminary studies have shown that it can inhibit viral replication and exhibit bactericidal effects against certain strains of bacteria.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazine rings facilitate binding to these targets, leading to modulation of biological pathways.

Study on Anticancer Activity

A detailed study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The research utilized MTT assays to assess cell viability and included molecular docking studies to elucidate the binding affinity of the compound towards target proteins involved in cancer progression.

Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Assess binding stability and conformational changes over time (e.g., GROMACS/AMBER) .
  • Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., charge distribution) using Gaussian or ORCA .
  • Validation : Cross-check computational predictions with experimental data (e.g., crystallography, mutagenesis) .

How should crystallographic data be analyzed to derive structural insights?

Q. Advanced

  • Refinement : Use SHELXL to optimize structural parameters (R-factor < 5%) and validate with the Cambridge Structural Database (CSD) .
  • Hydrogen bonding/π-π interactions : Analyze packing diagrams (Mercury software) to identify stabilizing forces in the crystal lattice .
  • Thermal ellipsoids : Assess atomic displacement parameters (ADPs) to confirm structural rigidity .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., indole ring, triazine thiol) via halogenation or alkylation .
  • Bioactivity profiling : Test derivatives against panels of enzymes/cell lines to identify critical pharmacophores .
  • QSAR modeling : Corrogate electronic (Hammett constants) or steric (Taft parameters) properties with activity using Partial Least Squares (PLS) regression .

How can researchers address solubility challenges in biological assays?

Q. Basic

  • Solvent selection : Use DMSO for initial stock solutions, diluted in buffered saline (pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to improve aqueous solubility while maintaining lipophilicity (target LogP ~1.6–2.5) .

What experimental designs are suitable for studying metabolic stability?

Q. Advanced

  • Liver microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify degradation via LC-MS .
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .

How can synthetic byproducts or impurities be identified and mitigated?

Q. Advanced

  • LC-MS/MS : Detect trace impurities (<0.1%) and assign structures via fragmentation patterns .
  • Process optimization : Adjust reaction stoichiometry, temperature, or catalysts (e.g., piperidine for Dimroth rearrangements) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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